Cas no 49612-09-1 (6-fluoro-4-hydrazinyl-Quinoline)

6-Fluoro-4-hydrazinyl-Quinoline is a fluorinated quinoline derivative featuring a reactive hydrazinyl group at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The fluorine substituent enhances metabolic stability and binding affinity, while the hydrazinyl group offers a functional handle for further derivatization, such as condensation reactions to form hydrazones or heterocyclic scaffolds. Its well-defined structure and synthetic utility make it valuable for developing novel therapeutic agents, particularly in the design of kinase inhibitors or antimicrobial compounds. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
6-fluoro-4-hydrazinyl-Quinoline structure
49612-09-1 structure
Product name:6-fluoro-4-hydrazinyl-Quinoline
CAS No:49612-09-1
MF:C9H8FN3
MW:177.178324699402
CID:932541
PubChem ID:17039615

6-fluoro-4-hydrazinyl-Quinoline Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-4-hydrazinyl-Quinoline
    • (6-fluoroquinolin-4-yl)hydrazine
    • 6-FLUORO-4-HYDRAZINOQUINOLINE
    • 6-fluoro-4-hydrazinylquinoline
    • 6-fluoro-4-quinolylhydrazine
    • AB05760
    • A827774
    • (6-Fluoro-quinolin-4-yl)-hydrazine
    • 49612-09-1
    • SCHEMBL2480030
    • IHJGCOWFOYAATP-UHFFFAOYSA-N
    • AKOS002683752
    • DTXSID50588888
    • MFCD00272476
    • Inchi: InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13)
    • InChI Key: IHJGCOWFOYAATP-UHFFFAOYSA-N
    • SMILES: C1=CC2=NC=CC(=C2C=C1F)NN

Computed Properties

  • Exact Mass: 177.07000
  • Monoisotopic Mass: 177.070225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.9

Experimental Properties

  • Density: 1.388
  • Boiling Point: 384.5°C at 760 mmHg
  • Flash Point: 186.3°C
  • Refractive Index: 1.725
  • PSA: 50.94000
  • LogP: 2.43280

6-fluoro-4-hydrazinyl-Quinoline Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

6-fluoro-4-hydrazinyl-Quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-262836-500 mg
6-Fluoro-4-hydrazinoquinoline,
49612-09-1
500MG
¥1,625.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-262836-500mg
6-Fluoro-4-hydrazinoquinoline,
49612-09-1
500mg
¥1625.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-262836A-1g
6-Fluoro-4-hydrazinoquinoline,
49612-09-1
1g
¥2542.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-262836A-1 g
6-Fluoro-4-hydrazinoquinoline,
49612-09-1
1g
¥2,542.00 2023-07-11

6-fluoro-4-hydrazinyl-Quinoline Related Literature

Additional information on 6-fluoro-4-hydrazinyl-Quinoline

Introduction to 6-fluoro-4-hydrazinyl-Quinoline (CAS No. 49612-09-1)

6-fluoro-4-hydrazinyl-Quinoline, identified by its Chemical Abstracts Service (CAS) number 49612-09-1, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of addressing unmet medical needs and combating emerging challenges in drug discovery.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with a rich history of applications in treating various diseases, including malaria and bacterial infections. The introduction of a fluorine atom at the 6-position and a hydrazinyl group at the 4-position modifies the electronic and steric properties of the quinoline ring, potentially enhancing its bioactivity and selectivity. Such structural modifications are crucial for optimizing pharmacokinetic profiles and minimizing side effects, which are critical considerations in modern drug development.

In recent years, there has been a surge in research focused on fluorinated heterocycles due to their unique physicochemical properties and biological activities. The fluorine atom, being electronegative, can influence the electronic distribution within the molecule, leading to improved metabolic stability and binding affinity. Additionally, the hydrazinyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of complex derivatives with tailored biological properties.

The< strong>6-fluoro-4-hydrazinyl-Quinoline compound has been extensively studied for its potential applications in oncology. Preclinical investigations have demonstrated that this derivative exhibits inhibitory effects on various kinases and enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that it can modulate the activity of tyrosine kinases, which are often overexpressed in tumor cells. This mechanism of action aligns with the growing interest in kinase inhibitors as therapeutic agents for cancer treatment.

Furthermore, the< strong>fluorinated nature of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. The hydrazinyl group also opens up possibilities for further derivatization, allowing researchers to explore novel analogs with enhanced pharmacological properties. For example, conjugation with neuroprotective moieties could lead to compounds with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of< strong>6-fluoro-4-hydrazinyl-Quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include fluorination of the quinoline ring followed by hydrazination at the desired position. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity. These methods not only enhance the scalability of production but also allow for greater control over molecular architecture.

In terms of pharmacological evaluation, CAS No. 49612-09-1 has shown promising results in cell-based assays and animal models. Its ability to inhibit target enzymes while maintaining good solubility and stability makes it an attractive candidate for further development. Additionally, its< strong>fluorinated structure suggests potential advantages in terms of metabolic resistance, which is a common challenge in drug therapy.

The integration of computational chemistry techniques has further accelerated the discovery process for this compound. Molecular modeling studies have helped predict binding interactions with biological targets, providing insights into how structural modifications can enhance potency and selectivity. These computational approaches complement experimental data, enabling more informed decision-making during drug design.

The< strong>hydrazinyl group present in this molecule also offers opportunities for prodrug development. Prodrugs are designed to improve pharmacokinetic properties such as bioavailability and tissue distribution upon administration. By converting into an active form within vivo environments, prodrugs can enhance therapeutic efficacy while reducing toxicity.

Emerging research indicates that< strong>6-fluoro-4-hydrazinyl-Quinoline may have applications beyond oncology. Studies have explored its potential role in infectious diseases by targeting bacterial enzymes essential for pathogen survival. The ability to modulate these enzymes could lead to novel antibiotics with improved efficacy against resistant strains.

The growing interest in fluorinated quinolines underscores their versatility as pharmacological tools. The combination of a< strong>fluorine atom and a< strong>hydrazinyl group provides multiple opportunities for structural diversification and functionalization. This flexibility allows researchers to fine-tune biological activities according to specific therapeutic needs.

In conclusion,< strong>CAS No. 49612-09-1, corresponding to< strong>6-fluoro-4-hydrazinyl-Quinoline, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and optimize synthetic methodologies, positioning this compound as a cornerstone in modern drug discovery efforts.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.